N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. It is currently being investigated for its potential therapeutic effects in treating autoimmune diseases such as psoriasis and lupus.
Wirkmechanismus
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide inhibits the TYK2 enzyme, which is involved in the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. By blocking these pathways, this compound may be able to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and improve symptoms in animal models of autoimmune diseases. It has also been shown to reduce levels of cytokines such as IL-12 and IL-23 in human clinical trials. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide is its specificity for the TYK2 enzyme, which may reduce off-target effects. However, its potency and selectivity may also make it difficult to study in lab experiments. Additionally, the cost and availability of this compound may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide. One area of interest is its potential use in combination therapies with other drugs for autoimmune diseases. Another area of research is the potential use of this compound in other diseases that involve the immune system, such as cancer and infectious diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Synthesemethoden
The synthesis of N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide involves several steps, including the reaction of 6-cyanonicotinic acid with piperidine and subsequent reactions with various reagents to form the final product. The synthesis process has been optimized to improve yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide has been shown to have potential therapeutic effects in treating autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. It works by inhibiting the TYK2 enzyme, which plays a key role in the immune response. By blocking this enzyme, this compound may be able to reduce inflammation and alleviate symptoms of these diseases.
Eigenschaften
IUPAC Name |
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-4-15(20)18-13-5-3-8-19(11-13)14-7-6-12(9-16)17-10-14/h6-7,10,13H,2-5,8,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQCMPQXVJNXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCN(C1)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.